Metabolic Origin: rac Didesisopropyl Tolterodine as a Specific Marker for CYP3A4-Mediated N-Dealkylation
rac Didesisopropyl Tolterodine is formed exclusively via the N-dealkylation of Tolterodine, a pathway distinct from the major 5-hydroxymethylation route. In vitro studies using human liver microsomes show that the formation of N-dealkylated Tolterodine is predominantly catalyzed by CYP3A isoenzymes, with no significant contribution from CYP2D6, the enzyme responsible for forming the major active metabolite, 5-HMT [1].
| Evidence Dimension | Metabolic Pathway Specificity (Enzymatic Catalysis) |
|---|---|
| Target Compound Data | Formation of N-dealkylated Tolterodine (rac Didesisopropyl Tolterodine) is predominantly catalyzed by CYP3A isoenzymes; strongly inhibited by ketoconazole. |
| Comparator Or Baseline | Formation of 5-Hydroxymethyl Tolterodine (5-HMT) is catalyzed by CYP2D6 (r² = 0.87) and inhibited by quinidine. |
| Quantified Difference | Correlation (r²) of N-dealkylated metabolite formation with CYP3A activity is 0.97, compared to an r² of 0.87 for 5-HMT formation with CYP2D6 activity. |
| Conditions | Human liver microsome incubation assays. |
Why This Matters
This evidence confirms that rac Didesisopropyl Tolterodine is the essential and specific biomarker for assessing the CYP3A4-mediated N-dealkylation pathway of Tolterodine, a requirement for reaction phenotyping and drug-drug interaction (DDI) studies that cannot be fulfilled by the major metabolite 5-HMT.
- [1] Postlind, H., Danielson, A., Lindgren, A., & Andersson, S. H. G. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(4), 289-293. View Source
